molecular formula C9H15N3O2S B1366860 6-amino-N-tert-butylpyridine-3-sulfonamide CAS No. 890093-88-6

6-amino-N-tert-butylpyridine-3-sulfonamide

Cat. No.: B1366860
CAS No.: 890093-88-6
M. Wt: 229.3 g/mol
InChI Key: HPDHKHFOADQBPP-UHFFFAOYSA-N
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Description

6-Amino-N-tert-butylpyridine-3-sulfonamide (CAS: 890093-88-6) is a pyridine derivative featuring a sulfonamide group at position 3 and an amino group at position 6 of the pyridine ring. The sulfonamide nitrogen is substituted with a tert-butyl group, contributing to its steric bulk and hydrophobic character. It is commercially available in quantities ranging from 50 mg to 500 mg, with pricing reflecting its specialized synthetic route and high purity (≥95%) .

Properties

IUPAC Name

6-amino-N-tert-butylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-9(2,3)12-15(13,14)7-4-5-8(10)11-6-7/h4-6,12H,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDHKHFOADQBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222911
Record name 6-Amino-N-(1,1-dimethylethyl)-3-pyridinesulfonamide
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Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890093-88-6
Record name 6-Amino-N-(1,1-dimethylethyl)-3-pyridinesulfonamide
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URL https://commonchemistry.cas.org/detail?cas_rn=890093-88-6
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Record name 6-Amino-N-(1,1-dimethylethyl)-3-pyridinesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-N-tert-butylpyridine-3-sulfonamide
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Preparation Methods

The synthesis of 6-amino-N-tert-butylpyridine-3-sulfonamide typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

6-amino-N-tert-butylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of 6-amino-N-tert-butylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups play a crucial role in binding to enzymes or receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

6-Amino-N-isopropylpyridine-3-sulfonamide (CAS: 890093-85-3)

  • Substituents : Replaces the tert-butyl group with an isopropyl moiety on the sulfonamide nitrogen.
  • Synthetic Accessibility: The smaller alkyl group may simplify synthesis, as tert-butyl derivatives often require specialized protecting groups or harsher conditions .
  • Applications : Used in intermediate steps for drug candidates requiring moderate steric bulk .

4-Amino-N-pyridin-2-ylbenzenesulphonamide (CAS: 144-83-2)

  • Core Structure : Features a benzene ring instead of pyridine, with a sulfonamide group linking to a pyridin-2-yl substituent.
  • Key Differences :
    • Electronic Properties : The benzene ring lacks the electron-deficient nature of pyridine, altering hydrogen-bonding and charge distribution.
    • Biological Activity : Historically associated with antibacterial applications, contrasting with pyridine-based sulfonamides’ roles in enzyme inhibition .

Heterocyclic Derivatives with Varied Functional Groups

N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide ()

  • Substituents : Combines a silyl-protected hydroxymethyl group, chloro substituent, and pivalamide.
  • Key Differences :
    • Reactivity : The silyl ether and chloro groups enable diverse functionalization (e.g., cross-coupling reactions), unlike the stable sulfonamide in the target compound.
    • Applications : Likely used in synthetic intermediates for complex heterocycles rather than direct biological targeting .

2-Chloro-9-isopropyl-9H-purine (CAS: 890093-94-4)

  • Core Structure : Purine scaffold with chloro and isopropyl groups.
  • Key Differences :
    • Therapeutic Relevance : Purines are central to kinase inhibitors and nucleoside analogues, diverging from pyridine-sulfonamides’ enzyme modulation roles.
    • Synthetic Complexity : Requires palladium-catalyzed cross-coupling (similar to ), but distinct purification challenges due to aromaticity .

Table 1. Key Properties of Selected Compounds

Compound Name CAS Number Core Structure Key Substituents Molecular Weight* Solubility (Inference) Primary Applications
6-Amino-N-tert-butylpyridine-3-sulfonamide 890093-88-6 Pyridine tert-butyl, sulfonamide ~273 g/mol Moderate (hydrophobic) Enzyme inhibition
6-Amino-N-isopropylpyridine-3-sulfonamide 890093-85-3 Pyridine isopropyl, sulfonamide ~245 g/mol High Drug intermediates
4-Amino-N-pyridin-2-ylbenzenesulphonamide 144-83-2 Benzene pyridin-2-yl, sulfonamide ~249 g/mol Low Antibacterial agents
2-Chloro-9-isopropyl-9H-purine 890093-94-4 Purine chloro, isopropyl ~214 g/mol Low Kinase inhibitors

*Molecular weights are approximate and based on structural formulas.

Biological Activity

6-amino-N-tert-butylpyridine-3-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes a pyridine ring, an amino group, and a tert-butyl substituent. This combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₁₅N₃O₂S
  • Molecular Weight : 229.3 g/mol
  • Structure : The compound features a pyridine ring with an amino group at position 6 and a tert-butyl group at position N, along with a sulfonamide functional group.

Biological Activities

Research indicates that 6-amino-N-tert-butylpyridine-3-sulfonamide exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. Its mechanism involves interference with bacterial enzyme systems, akin to other sulfonamide antibiotics .
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may possess anticancer properties, potentially through modulation of specific signaling pathways involved in tumor growth and proliferation. This is particularly relevant in the context of PI3Kγ inhibitors, where similar compounds have been explored for their therapeutic effects against cancer .
  • Enzyme Inhibition :
    • The structural characteristics of 6-amino-N-tert-butylpyridine-3-sulfonamide allow it to interact with various enzymes, potentially inhibiting their activity. This interaction is crucial for its potential use as a therapeutic agent in diseases involving dysregulated enzyme activity.

Structure-Activity Relationship (SAR)

The biological activity of 6-amino-N-tert-butylpyridine-3-sulfonamide can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals insights into its SAR:

Compound NameStructural FeaturesUnique Properties
6-amino-N-methylpyridine-3-sulfonamideMethyl group instead of tert-butylDifferent reactivity due to smaller steric hindrance
6-amino-N-ethylpyridine-3-sulfonamideEthyl group substitutionAffects solubility and biological interactions
5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamideContains a fluoro-substituted triazolePotentially enhanced biological activity due to fluorine

Case Studies

Several studies have provided insights into the biological efficacy of sulfonamides similar to 6-amino-N-tert-butylpyridine-3-sulfonamide:

  • Antimicrobial Studies :
    • A study demonstrated that sulfonamides exhibited significant antibacterial activity when coordinated with metal ions like Ru(III). This complexation enhanced their binding affinity and antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessments :
    • Research has shown that sulfonamide derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The cytotoxicity profile varies significantly based on structural modifications and the presence of additional functional groups .

The proposed mechanism of action for 6-amino-N-tert-butylpyridine-3-sulfonamide involves:

  • Binding to Enzymes : The amino and sulfonamide groups facilitate binding to specific enzyme active sites, inhibiting their function.
  • Modulation of Signaling Pathways : By interacting with key proteins involved in cell signaling (e.g., PI3Kγ), the compound may alter cellular responses related to growth and survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-amino-N-tert-butylpyridine-3-sulfonamide
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